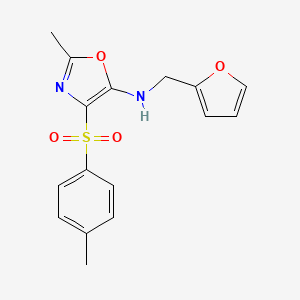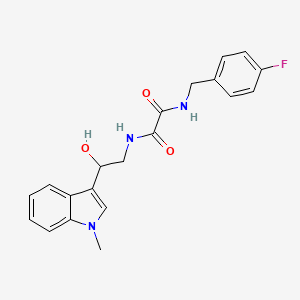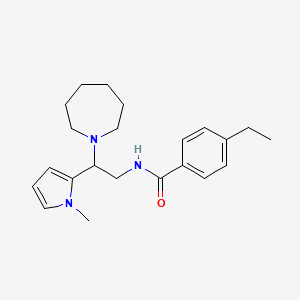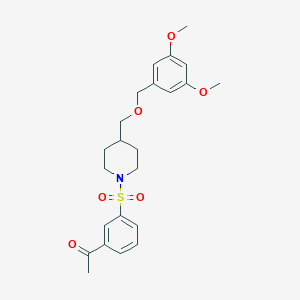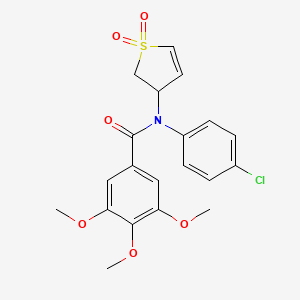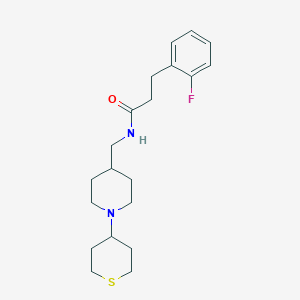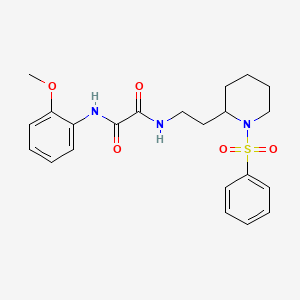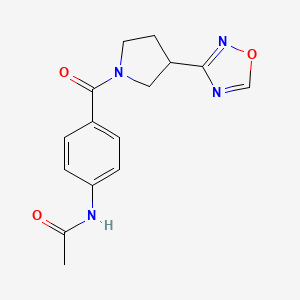![molecular formula C13H11NO B2997847 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one CAS No. 339333-76-5](/img/structure/B2997847.png)
1-[3-(Pyridin-4-yl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Pyridin-4-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an ethanone moiety
作用机制
Target of Action
Compounds with similar structures have been known to target protein serine/threonine-protein kinase b-raf .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of cellular functions, such as dna repair, recombination, and gene transcription .
Pharmacokinetics
The compound’s molecular weight (19724 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Compounds with similar structures have been shown to cause significant loss of cell viability .
Action Environment
Pyrene-based compounds, which share structural similarities with the compound , are known to be excellent organic fluorophores and are applied as environmental probes with distinct morphology and tunable emission in various microenvironments due to their polarity-dependent vibronic emission, high charge carrier mobility, fluorescence lifetime, and chemical stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-bromopyridine with 3-phenylpropan-1-one under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The mixture is heated to reflux, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product .
化学反应分析
Types of Reactions: 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives
科学研究应用
1-[3-(Pyridin-4-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
相似化合物的比较
- 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone
Uniqueness: 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
1-(3-pyridin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWVMPGPJLLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
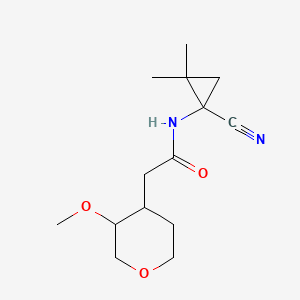
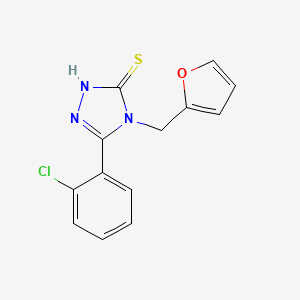
![1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2997767.png)
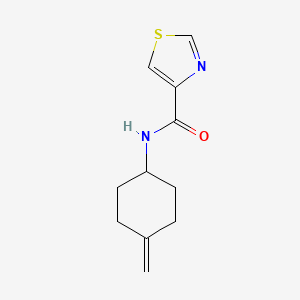
![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)
